molecular formula C7H8ClN B11768535 3-Chloro-2,4-dimethylpyridine

3-Chloro-2,4-dimethylpyridine

Cat. No.: B11768535
M. Wt: 141.60 g/mol
InChI Key: GISAIZLTIKTIFG-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with chlorine at the 3-position and methyl groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 3-amino-2,4-dimethylpyridine or 3-thio-2,4-dimethylpyridine.

    Oxidation: Formation of 2,4-dimethylpyridine-3-carboxylic acid.

    Reduction: Formation of 3-chloro-2,4-dimethylpiperidine.

Scientific Research Applications

3-Chloro-2,4-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2,4-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methyl groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,5-dimethylpyridine
  • 4-Chloro-2,6-dimethylpyridine
  • 3,5-Dichloro-2,4-dimethylpyridine

Uniqueness

3-Chloro-2,4-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-2,4-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISAIZLTIKTIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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